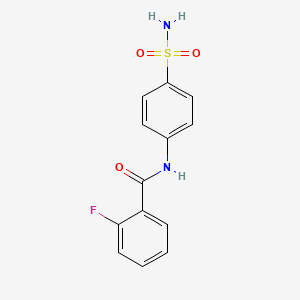

N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

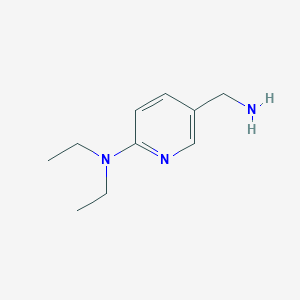

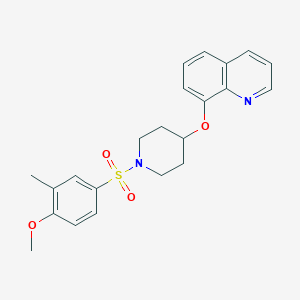

N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide, also known as MX-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. MX-1 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

Interaction with Serum Albumins

A study explored the binding interaction of a triazole-coumarin compound, closely related to the chemical structure of interest, with bovine serum albumin and human serum albumin. Photophysical studies, including steady state and time-resolved fluorescence, were used to determine binding sites and changes in the microenvironment of the serum albumins. This research highlights the potential of such compounds in understanding protein interactions and designing drug delivery systems (Paul et al., 2019).

Anti-Alzheimer's Disease Activity

Another study synthesized novel chromenones linked to the 1,2,3-triazole ring system, evaluating their anti-acetylcholinesterase activity and neuroprotective effects. One compound demonstrated significant anti-acetylcholinesterase activity and protected neurons against oxidative stress, highlighting potential therapeutic applications for Alzheimer's disease (Saeedi et al., 2017).

Synthesis of Macrolides

Research on oxazoles, as masked forms of activated carboxylic acids, has shown their utility in the synthesis of macrolides. This approach, involving photooxygenation and nucleophilic attack, has implications for synthesizing complex organic structures, including potential pharmaceuticals (Wasserman et al., 1981).

Green Chemistry Synthesis

A green chemistry approach has been developed for synthesizing 2-imino and 2-oxo-2H-chromene-3-carboxamides, highlighting an environmentally friendly method for creating these compounds with potential in drug development and materials science (Proença & Costa, 2008).

Antioxidant and Antibacterial Agents

A one-pot synthesis method has been reported for creating indolyl-4H-chromene-3-carboxamides, demonstrating good antioxidant and antibacterial activities. This underscores the compound's potential in developing new treatments for oxidative stress-related diseases and bacterial infections (Subbareddy & Sumathi, 2017).

Propiedades

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c1-8-6-12(16-20-8)15-13(17)10-7-9-4-2-3-5-11(9)19-14(10)18/h2-7H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZVVVWCZMUKMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[4-(2,6-dimethylphenyl)piperazino]methyl}-3-nitrobenzenecarboxylate](/img/structure/B2835825.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2835827.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2835831.png)